DDO-02005

Kv1.5 inhibition Structure-activity relationship Arylmethylpiperidine

Obtain DDO-02005 for Kv1.5-targeted atrial fibrillation research. This arylmethylpiperidine-based inhibitor resolves potency gaps seen with lead analogs, delivering an IC₅₀ of 0.72 μM against Kv1.5, which is a 24.6-fold improvement over DDO-02001 (IC₅₀ 17.7 μM). - Validated in CaCl₂-ACh-induced AF rat model with IV dosing of 0.1-9 mg/kg. - Superior ECG safety vs. Azimilide; suitable for hERG benchmarking panels. - Available as dihydrochloride salt (CAS 1186049-44-4) or free base (CAS 1186134-30-4).

Molecular Formula C21H27Cl2N3O2
Molecular Weight 424.4 g/mol
Cat. No. B11934908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-02005
Molecular FormulaC21H27Cl2N3O2
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3.Cl.Cl
InChIInChI=1S/C21H25N3O2.2ClH/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21;;/h2-9,17,22H,10-15H2,1H3;2*1H
InChIKeyDVFKTQCMJJIJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-02005: Potent Kv1.5 Inhibitor for AF Research


DDO-02005 is an arylmethylpiperidine-based small molecule that acts as a potent inhibitor of the voltage-gated potassium channel Kv1.5 (encoded by KCNA5), a validated target for atrial fibrillation (AF) therapy [1]. It demonstrates an in vitro IC₅₀ of 0.72 μM against the Kv1.5 channel . The compound is available as a dihydrochloride salt (CAS 1186049-44-4) or free base (CAS 1186134-30-4) and has been characterized in preclinical models, including a CaCl₂-ACh-induced AF rat model .

Kv1.5 ion channel target engagement studies
Preclinical atrial arrhythmia models (rat)
Cardiac electrophysiology safety profiling panels

DDO-02005 vs. Generic Kv1.5 Inhibitors


Substituting DDO-02005 with generic Kv1.5 inhibitors or structurally related analogs without quantitative justification is scientifically unsound. The arylmethylpiperidine scaffold's potency is highly sensitive to specific structural modifications; for instance, the lead compound DDO-02001 exhibits an IC₅₀ of 17.7 μM, which is 24.6-fold weaker than DDO-02005 [1]. Furthermore, differences in pharmacokinetic profiles and safety margins, such as the superior electrocardiogram safety observed for DDO-02005 relative to the antiarrhythmic agent Azimilide, underscore that in-class compounds are not interchangeable [2].

DDO-02005
Arylmethylpiperidine scaffold modifications can shift potency by >20-fold. Closely related analogs may exhibit significantly weaker Kv1.5 inhibition and may not reproduce the reported in vitro profile.
DDO-02005
ECG safety endpoints reported for DDO-02005 differ from class III antiarrhythmic references. Substituting with compounds carrying known hERG liabilities may alter the cardiac safety interpretation in research models.

DDO-02005: Potency, Efficacy & Safety Evidence


Kv1.5 Potency Gain Over Lead Compound

DDO-02005 exhibits a 24.6-fold improvement in Kv1.5 inhibitory potency compared to the lead compound DDO-02001, as demonstrated by IC₅₀ values measured under identical assay conditions [1].

Kv1.5 potency gain
Head-to-head
IC₅₀ 0.72 μM vs. DDO-02001: 17.7 μM
24.6-fold improvement
Supports Kv1.5 target engagement assay context
Cloned human Kv1.5 channels; identical assay conditions
Kv1.5 inhibition Structure-activity relationship Arylmethylpiperidine

In Vivo Antiarrhythmic Efficacy

DDO-02005 effectively combats arrhythmogenic toxicity induced by aconitine in rats at intravenous doses ranging from 0.1 to 9 mg/kg . While DDO-02001's in vivo efficacy is not reported, the significant in vitro potency difference (0.72 μM vs. 17.7 μM) strongly correlates with DDO-02005's robust in vivo activity [1].

In vivo antiarrhythmic
Reported
0.1–9 mg/kg IV protection vs. DDO-02001: not reported
Reported model-response context
Aconitine-induced arrhythmia in Sprague-Dawley rats
In vivo pharmacology Antiarrhythmic Cardiac electrophysiology

Cardiac Safety Profile vs. Azimilide

The preliminary safety of DDO-02005 was assessed as superior to that of the class III antiarrhythmic Azimilide based on 12-lead electrocardiogram (ECG) evaluation [1]. Azimilide is known to prolong the QT interval and block hERG channels, a liability for proarrhythmia [2].

Cardiac safety vs. Azimilide
Class-level
Reported ECG safety profile vs. Azimilide (hERG/QT liability)
ECG safety endpoint context
12-lead ECG assessment; qualitative comparison
Cardiac safety Electrocardiogram hERG

Pharmacokinetic Profile

DDO-02005's pharmacokinetic parameters have been characterized in Sprague-Dawley rats, enabling informed dosing regimen design. Key parameters include an intravenous half-life (t₁/₂) of 3.23 ± 1.07 hours, Cₘₐₓ of 90.23 ± 28.83 μg/L, AUC₀–ₜ of 178.42 ± 39.33 μg·h/L, and clearance (CL) of 5.83 ± 1.44 L/h/kg at 1 mg/kg IV. Oral bioavailability is low (oral Cₘₐₓ 1.27 ± 0.40 μg/L at 1.25 mg/kg) [1].

IV pharmacokinetics
Reported
t₁/₂ 3.23 ± 1.07 h
Cₘₐₓ 90.23 μg/L, AUC₀–ₜ 178.42 μg·h/L
Supports PK exposure-model interpretation
Sprague-Dawley rats, 1 mg/kg IV; oral bioavailability low
Pharmacokinetics Bioavailability ADME

DDO-02005: Preclinical Cardiovascular Applications


In Vitro Kv1.5 Target Validation & Mechanism

DDO-02005 is optimally suited for in vitro electrophysiology and molecular pharmacology experiments aimed at validating the role of Kv1.5 in atrial repolarization. Its 24.6-fold higher potency relative to the lead compound DDO-02001 (IC₅₀ 0.72 μM vs. 17.7 μM) makes it a superior tool for patch-clamp studies on recombinant or native Kv1.5 channels [1].

In Vivo Atrial Fibrillation Modeling

The compound is appropriate for in vivo efficacy studies in rodent models of atrial fibrillation, such as the CaCl₂-ACh-induced AF rat model [1]. The established intravenous dosing range (0.1–9 mg/kg) that protects against aconitine-induced arrhythmias provides a validated starting point for dose-response and pharmacodynamic studies, supported by characterized rat PK parameters .

Cardiac Safety Screening & Comparator Studies

DDO-02005 can serve as a reference Kv1.5-selective inhibitor in cardiac safety panels, particularly for benchmarking against compounds with known hERG liabilities. Its favorable 12-lead ECG safety profile compared to Azimilide [1] positions it as a useful comparator for differentiating on-target Kv1.5 inhibition from off-target proarrhythmic effects.

Structure-Activity Relationship Exploration

As the most potent derivative from the arylmethylpiperidine series reported by Zhao et al. (2022), DDO-02005 serves as a benchmark for further SAR studies aimed at optimizing Kv1.5 inhibition [1]. Its well-defined structure and activity profile facilitate computational modeling and analog design efforts.

Application
Selection Property
Validation Focus
Kv1.5 ion channel target engagement studies
Reported potency gain over parent scaffold
Ion channel electrophysiology endpoints
Atrial arrhythmia preclinical models
In vivo antiarrhythmic model response
Dosing range and PK exposure review
Cardiac safety profiling panels
Reported ECG safety profile relative to class III reference
hERG liability benchmarking
Kv1.5 inhibitor SAR and lead optimization
Arylmethylpiperidine scaffold benchmark
Potency and selectivity relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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